

# 4-(tert-Butylthio)phenylboronic acid chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(tert-Butylthio)phenylboronic acid

Cat. No.: B1314939

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An In-depth Technical Guide to **4-(tert-Butylthio)phenylboronic acid**

## Introduction

**4-(tert-Butylthio)phenylboronic acid**, with CAS Number 820972-68-7, is a versatile organoboron compound increasingly utilized as a building block in organic synthesis.<sup>[1][2]</sup> Its unique structural features—a boronic acid group attached to a phenyl ring bearing a tert-butylthio substituent—make it a valuable reagent, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.<sup>[3][4][5]</sup> This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications for researchers, scientists, and professionals in drug development and material science.

## Core Chemical and Physical Properties

The fundamental properties of **4-(tert-Butylthio)phenylboronic acid** are summarized below. These data are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

Property	Value	Source(s)
CAS Number	820972-68-7	[1][2][6]
Molecular Formula	C <sub>10</sub> H <sub>15</sub> BO <sub>2</sub> S	[1][2]
Molecular Weight	210.10 g/mol	[1][2]
Melting Point	168-170 °C	[1]
Boiling Point (Predicted)	352.7 ± 44.0 °C	[1]
Density (Predicted)	1.12 ± 0.1 g/cm <sup>3</sup>	[1]
pKa (Predicted)	8.53 ± 0.17	[1]
Appearance	White to off-white solid/crystalline powder	[3][7]
Purity	Typically ≥98%	[2]

## Computational and Spectroscopic Data

Computational data provides insight into the molecule's behavior in various systems, while spectroscopic analysis is essential for structural confirmation.

### Computational Data

Parameter	Value	Source(s)
Topological Polar Surface Area (TPSA)	40.46 Å <sup>2</sup>	[2]
LogP	1.257	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	3	[2]
Rotatable Bonds	2	[2]

### Spectroscopic Analysis (Expected)

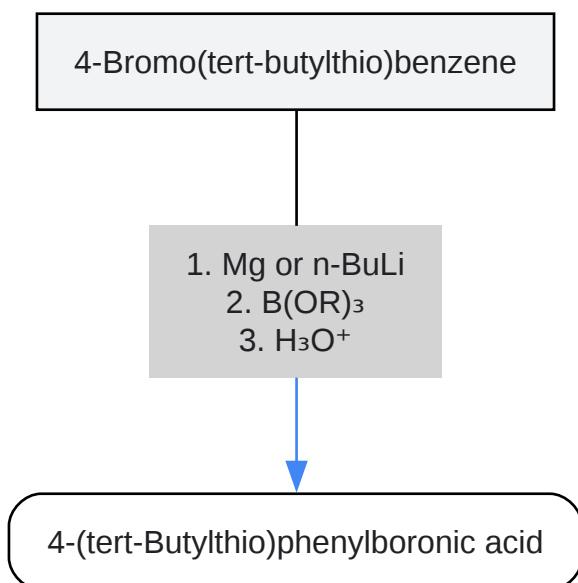
While specific experimental spectra for **4-(tert-Butylthio)phenylboronic acid** are not detailed in the provided search results, the expected Nuclear Magnetic Resonance (NMR) signals can be predicted based on its structure and data from analogous compounds.

- $^1\text{H}$  NMR:
  - A singlet integrating to 9 protons for the tert-butyl group ( $\text{C}(\text{CH}_3)_3$ ), expected around  $\delta$  1.3 ppm.
  - Two doublets in the aromatic region ( $\delta$  7.0-8.0 ppm), each integrating to 2 protons, corresponding to the ortho- and meta-protons on the phenyl ring.
  - A broad singlet for the two hydroxyl protons of the boronic acid group ( $-\text{B}(\text{OH})_2$ ), which may be exchangeable with  $\text{D}_2\text{O}$ .
- $^{13}\text{C}$  NMR:
  - A signal for the methyl carbons of the tert-butyl group.
  - A signal for the quaternary carbon of the tert-butyl group.
  - Four distinct signals in the aromatic region for the phenyl carbons, including the ipso-carbon attached to the boron atom, which may be broad or difficult to detect.[\[8\]](#)
- $^{11}\text{B}$  NMR: A characteristic signal for the boron atom in a boronic acid, typically appearing in the range of  $\delta$  28-30 ppm.[\[8\]](#)

## Synthesis and Reactivity

### General Synthesis Pathway

Arylboronic acids are commonly synthesized from the corresponding aryl halide. A plausible synthetic route for **4-(tert-Butylthio)phenylboronic acid** involves the reaction of a 4-(tert-butylthio)phenyl organometallic species with a trialkyl borate, followed by acidic workup.



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Caption: Proposed synthesis of **4-(tert-Butylthio)phenylboronic acid**.

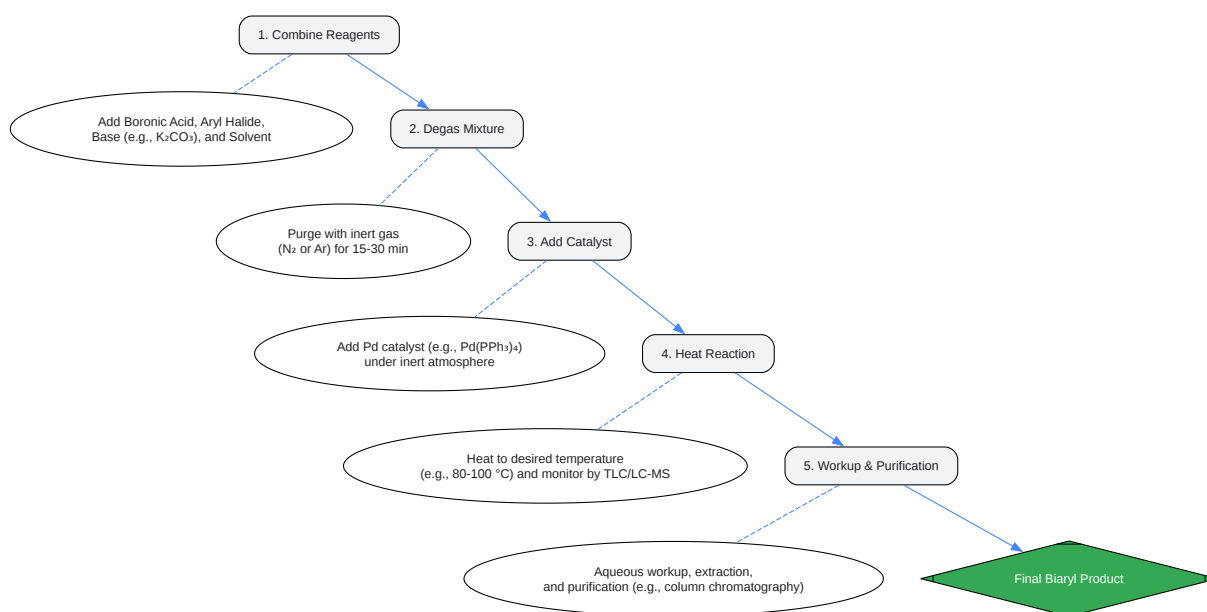
## Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of **4-(tert-Butylthio)phenylboronic acid** is its use in the Suzuki-Miyaura reaction.<sup>[3][4]</sup> This palladium-catalyzed cross-coupling reaction forms a C-C bond between the phenyl ring of the boronic acid and an aryl, vinyl, or alkyl halide (or triflate).<sup>[5][9]</sup> This reaction is a cornerstone of modern organic synthesis, valued for its mild conditions and tolerance of diverse functional groups.<sup>[10]</sup>

## Experimental Protocols

### General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative workflow for using **4-(tert-Butylthio)phenylboronic acid** in a Suzuki-Miyaura coupling reaction.



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

### Methodology:

- **Reaction Setup:** To a reaction flask, add **4-(tert-Butylthio)phenylboronic acid** (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a base (e.g.,  $K_2CO_3$ ,  $Cs_2CO_3$ , 2-3 equivalents), and a suitable solvent (e.g., dioxane, toluene, DMF, often with water).[\[11\]](#)[\[12\]](#)
- **Inert Atmosphere:** Seal the flask and thoroughly degas the mixture by bubbling an inert gas like nitrogen or argon through the solution for 15-30 minutes.
- **Catalyst Addition:** Add the palladium catalyst (e.g.,  $Pd(PPh_3)_4$ ,  $PdCl_2(dppf)$ , 1-5 mol%) under a positive pressure of the inert gas.
- **Reaction:** Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).
- **Workup:** Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g.,  $Na_2SO_4$ ), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product via flash column chromatography to yield the desired biaryl compound.

## Safety, Handling, and Storage

### Hazard Identification

Based on safety data for analogous phenylboronic acids, **4-(tert-Butylthio)phenylboronic acid** should be handled with care.

- **Health Hazards:** Causes skin irritation (H315) and serious eye irritation (H319).[\[13\]](#)[\[14\]](#) May cause respiratory irritation (H335).[\[15\]](#) Some boronic acids are considered harmful if swallowed.

### Recommended Precautions

- **Engineering Controls:** Use only in a well-ventilated area, preferably within a chemical fume hood.[\[14\]](#)[\[15\]](#) Ensure eyewash stations and safety showers are readily accessible.[\[14\]](#)

- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[13][15]
  - Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.[13]
  - Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator.[14]
- Handling: Avoid contact with skin, eyes, and clothing.[13] Avoid breathing dust.[15] Wash hands thoroughly after handling.[13][15]

## Storage

- Conditions: Keep the container tightly closed and store in a cool, dry, and dark place.[13] Store under an inert atmosphere (e.g., nitrogen) at 2-8°C for long-term stability.[6]
- Incompatibilities: Store away from strong oxidizing agents.[13]

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- To cite this document: BenchChem. [4-(tert-Butylthio)phenylboronic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314939#4-tert-butylthio-phenylboronic-acid-chemical-properties]

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